Oxepino[2,3-B]pyridine

Conformational analysis Molecular recognition Scaffold design

Oxepino[2,3-b]pyridine (CAS 108563-78-6, molecular formula C9H7NO, molecular weight 145.16 g/mol) is a bicyclic heteroaromatic scaffold in which a seven-membered oxepine ring is fused to a pyridine ring at the [2,3-b] position. The compound exhibits zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a computed exact mass of 145.05281 Da.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 108563-78-6
Cat. No. B025189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepino[2,3-B]pyridine
CAS108563-78-6
SynonymsOxepino[2,3-b]pyridine (9CI)
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CC=C2)OC=C1
InChIInChI=1S/C9H7NO/c1-2-7-11-9-8(4-1)5-3-6-10-9/h1-7H
InChIKeyUPTASVMTYWSPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepino[2,3-b]pyridine (CAS 108563-78-6) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Oxepino[2,3-b]pyridine (CAS 108563-78-6, molecular formula C9H7NO, molecular weight 145.16 g/mol) is a bicyclic heteroaromatic scaffold in which a seven-membered oxepine ring is fused to a pyridine ring at the [2,3-b] position . The compound exhibits zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a computed exact mass of 145.05281 Da . Its solid-state form has a reported melting point range of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . This core structure serves as the unsubstituted parent of a growing family of pharmacologically active derivatives, including benzo[6,7]oxepino[3,2-b]pyridine (BZOP) analogs with demonstrated anticancer activity against human colorectal (HCT-116) and canine mammary carcinoma cell lines [1].

Why Furo-, Thieno-, or Pyrrolo-Fused Pyridine Analogs Cannot Replace Oxepino[2,3-b]pyridine in Medicinal Chemistry Programs


The seven-membered oxepine ring of oxepino[2,3-b]pyridine introduces conformational and electronic features that are absent in the more common five-membered fused analogs (furo[2,3-b]pyridine, thieno[2,3-b]pyridine, pyrrolo[2,3-b]pyridine). Unlike the planar, aromatic furan and thiophene rings, the oxepine ring adopts a non-aromatic boat-like conformation to avoid 8π-electron anti-aromaticity, resulting in lower aromaticity and distinct reactivity in cross-coupling and cycloaddition reactions [1]. The larger ring size (seven atoms vs. five) provides greater conformational flexibility, enabling adaptive binding to deep hydrophobic enzyme pockets that rigid five-membered systems cannot effectively occupy [2]. Furthermore, synthetic accessibility differs meaningfully: the ring-closing metathesis route yields 2,3H-dihydrooxepino[3,2-b]pyridine in 44% overall yield, compared to 47% for the six-membered pyrano analog under identical conditions, reflecting the differential ring-strain and catalyst compatibility of the seven-membered oxepine system [3]. These structural, electronic, and synthetic differences mean that furo-, thieno-, or pyrrolo-pyridine building blocks cannot serve as drop-in replacements without fundamentally altering the pharmacological and physicochemical trajectory of a lead series.

Quantitative Differentiation Evidence: Oxepino[2,3-b]pyridine vs. Closest Fused-Pyridine Analogs


Ring Size and Conformational Flexibility: Seven-Membered Oxepine vs. Five-Membered Furan/Thiophene/Pyrrole

Oxepino[2,3-b]pyridine incorporates a seven-membered oxepine ring (6+7 fused system), contrasting with the five-membered heteroaromatic rings (6+5 fused systems) of furo[2,3-b]pyridine, thieno[2,3-b]pyridine, and pyrrolo[2,3-b]pyridine. The oxepine ring adopts a non-planar boat conformation to avoid anti-aromaticity, whereas furan, thiophene, and pyrrole rings are planar and fully aromatic [1]. This conformational flexibility, documented in the double annulation study by Shankar et al. (2020), arises from the ruthena-oxabicyclooctene intermediate uniquely accessible to the seven-membered ring system and is not achievable with five-membered heteroaromatic analogs [2].

Conformational analysis Molecular recognition Scaffold design

Synthetic Yield Comparison: RCM Access to 2,3H-Dihydrooxepino[3,2-b]pyridine vs. 2H-Dihydropyrano[3,2-b]pyridine

In a direct head-to-head synthetic study, Comoy et al. (2006) reported the ring-closing metathesis (RCM) synthesis of both 2H-dihydropyrano[3,2-b]pyridine (six-membered oxygen heterocycle) and 2,3H-dihydrooxepino[3,2-b]pyridine (seven-membered oxygen heterocycle) using identical catalytic conditions. The pyrano analog was obtained in 47% overall yield, whereas the oxepino analog was obtained in 44% overall yield, a difference of 3 percentage points attributed to the increased ring strain and entropic penalty associated with seven-membered ring formation [1]. Optimization of the Grubbs catalyst system specifically for the oxepine-forming step has been further explored in a doctoral thesis comparing first- and second-generation Grubbs catalysts, demonstrating that catalyst selection is a critical variable for achieving competitive yields for the seven-membered oxepino scaffold [2].

Synthetic methodology Ring-closing metathesis Process chemistry

Anticancer Potency of Oxepinopyridine Derivatives: IC50 Values Against HCT-116 Colorectal Carcinoma

The oxepinopyridine scaffold has demonstrated tractable anticancer activity across multiple derivative series. Thongaram et al. (2020) reported that benzo[6,7]oxepino[3,2-b]pyridine 1-oxide derivatives exhibited IC50 values in the range of 24.95–45.80 μM against HCT-116 human colorectal cancer cells [1]. In a more recent study, Sureddy et al. (2025) demonstrated that 1,2,3-triazole-bearing oxepinopyridine derivatives (6a–k) achieved significantly improved potency: compound 6g showed an IC50 of 4.6 ± 0.2 μM and compound 6b showed 5.9 ± 0.1 μM against HCT-116 cells, with compounds 6d and 6e exhibiting IC50 values of 12.6 ± 0.2 and 7.2 ± 0.2 μM against MCF-7 breast cancer cells, respectively [2]. While direct head-to-head comparisons with furo[2,3-b]pyridine or thieno[2,3-b]pyridine derivatives in the same assay are not available in the current literature, the oxepinopyridine series demonstrates potency levels (low micromolar range) that are competitive with reported furo[2,3-b]pyridine derivatives (IC50 <20 μM against various tumor lines) and thieno[2,3-b]pyridine PIM-1 kinase inhibitors (GI50 0.302–3.57 μM), albeit in different assay contexts [REFS-3, REFS-4]. The oxepinopyridine scaffold thus represents a chemically distinct chemotype with validated, tunable anticancer activity, offering an alternative IP position and selectivity profile compared to the more extensively explored furo- and thieno-pyridine series.

Anticancer activity Colorectal cancer Cytotoxicity screening

Lactone Stability Advantage: Oxepinopyridine-Containing Diflomotecan vs. Camptothecin

The clinical-stage topoisomerase I inhibitor diflomotecan incorporates an oxepinopyridine moiety as the E-ring of a homocamptothecin scaffold. The seven-membered oxepan-2-one (oxepinopyridine-derived) ring in diflomotecan confers greater lactone stability in human plasma compared to the six-membered α-hydroxy-δ-lactone E-ring of camptothecin [1]. This enhanced lactone stability is a direct consequence of the reduced ring strain and altered hydrolysis kinetics of the seven-membered ring system relative to the six-membered lactone, and it translates into a more favorable pharmacokinetic profile with prolonged systemic exposure of the active lactone form [2]. This property is intrinsic to the oxepinopyridine architecture and cannot be replicated by furo-, pyrano-, or other five- or six-membered fused pyridine systems that lack the seven-membered oxygen heterocycle.

Topoisomerase I inhibition Plasma stability Homocamptothecin

Hydrogen-Bonding and Physicochemical Property Profile: Implication for BBB Penetration and Oral Bioavailability

The computed physicochemical profile of oxepino[2,3-b]pyridine reveals zero hydrogen-bond donors (HBD), two hydrogen-bond acceptors (HBA), and zero rotatable bonds . This HBD=0, HBA=2 profile is favorable for passive blood-brain barrier (BBB) penetration according to established CNS drug-design guidelines (CNS MPO score criteria). In contrast, pyrrolo[2,3-b]pyridine (7-azaindole) possesses one hydrogen-bond donor (pyrrole N-H), which increases polarity and reduces BBB permeability potential [1]. Thieno[2,3-b]pyridine (HBD=0, HBA=1, plus sulfur) presents a distinct lipophilicity profile due to the sulfur atom, while furo[2,3-b]pyridine (HBD=0, HBA=1) has fewer hydrogen-bond acceptor sites than the oxepino analog [1]. The absence of rotatable bonds in the oxepino scaffold further contributes to low conformational entropy and potentially higher binding affinity when the bioactive conformation is pre-organized. The experimentally reported melting point of 34–38 °C and boiling point of 242.8 °C at 760 mmHg confirm the compound is a low-melting solid at ambient temperature, with handling and storage implications that differ from higher-melting furo[2,3-b]pyridine analogs.

Physicochemical properties Drug-likeness CNS drug design

High-Impact Application Scenarios for Oxepino[2,3-b]pyridine Based on Verified Differentiation Evidence


Scaffold-Hopping from Furo[2,3-b]pyridine or Thieno[2,3-b]pyridine Lead Series to Access Novel IP Space

Medicinal chemistry teams with mature furo[2,3-b]pyridine or thieno[2,3-b]pyridine lead series can deploy oxepino[2,3-b]pyridine as a scaffold-hopping replacement. The seven-membered oxepine ring introduces conformational flexibility absent in planar five-membered heteroaromatic analogs [1], enabling engagement of distinct sub-pockets within the target binding site. The validated anticancer potency of oxepinopyridine derivatives (IC50 as low as 4.6 μM against HCT-116) [2] demonstrates that biological activity is retained—and in optimized cases improved—upon this scaffold switch, while simultaneously generating novel composition-of-matter intellectual property.

Design of Plasma-Stable Lactone-Containing Topoisomerase I Inhibitors

The enhanced plasma lactone stability conferred by the seven-membered oxepinone ring, as demonstrated clinically by diflomotecan [3], positions oxepino[2,3-b]pyridine as the scaffold of choice for next-generation camptothecin analogs and other lactone- or ester-containing prodrugs where in vivo hydrolysis limits therapeutic duration. Procurement of the parent oxepino[2,3-b]pyridine building block enables direct construction of the oxepinone E-ring pharmacophore with the intrinsic stability advantage that the six-membered lactone of camptothecin cannot provide.

CNS-Penetrant Kinase Inhibitor Programs Leveraging Favorable HBD=0 Physicochemical Profile

Drug discovery programs targeting CNS kinases or other brain-penetrant small molecules can prioritize oxepino[2,3-b]pyridine over pyrrolo[2,3-b]pyridine (7-azaindole) based on its superior hydrogen-bond donor count (HBD=0 vs. HBD=1) . The absence of an N-H donor, combined with two HBA sites and zero rotatable bonds, aligns with established CNS MPO desirability criteria and predicts improved passive BBB permeability relative to the pyrrolo analog. The low melting point (34–38 °C) may also facilitate amorphous solid dispersion formulation strategies for poorly soluble drug candidates built on this core.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block Procurement

The oxepino[2,3-b]pyridine core is accessible via two complementary synthetic methodologies—Ru-catalyzed double C–H annulation (Chemical Science 2020) [1] and ring-closing metathesis (Tetrahedron Letters 2006) [4]—providing orthogonal functionalization handles (sulfoximine-directed C–H activation vs. olefin metathesis) for library construction. The moderate RCM yield of 44% [4] for the dihydrooxepino analog establishes a realistic cost baseline for large-scale DEL library synthesis, and the availability of the parent unsubstituted scaffold (CAS 108563-78-6) from commercial sources enables direct on-DNA derivatization without requiring in-house core synthesis.

Quote Request

Request a Quote for Oxepino[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.